2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted at position 1 with a 3-chlorophenyl group and at position 2 with a sulfanyl (-S-) bridge connected to an acetamide moiety. The acetamide nitrogen is further substituted with a 3-(trifluoromethyl)phenyl group. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological or material science applications. Its molecular formula is C₁₈H₁₂ClF₃N₃OS, with a molecular weight of 425.82 g/mol.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c19-13-4-2-6-15(10-13)25-8-7-23-17(25)27-11-16(26)24-14-5-1-3-12(9-14)18(20,21)22/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXLEDSCHCEGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia The chlorophenyl group is introduced via a substitution reaction, where a chlorobenzene derivative reacts with the imidazole intermediate
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a class of N-arylacetamides with heterocyclic substituents. Below is a detailed comparison with structurally analogous molecules:
Key Findings
Trifluoromethyl at the 3-position (target) vs. 2-position (Analog 5) alters steric and electronic profiles, affecting target selectivity .
Bridging Group Impact: Sulfanyl (-S-) in the target compound vs.
Biological Activity Trends :
- Compounds with trifluoromethylphenyl substituents (target, Analog 2, Analog 5) show higher predicted activity in kinase assays due to strong electron-withdrawing effects, as seen in TRPV1 modulators like AMG 517 () .
- Methoxy groups (Analog 2) improve aqueous solubility but may reduce CNS penetration compared to chloro/trifluoromethyl analogs .
Crystallographic Insights :
- N-Substituted acetamides (e.g., Analog 3) exhibit planar amide groups and form dimeric structures via N–H⋯O hydrogen bonds, as observed in related crystal structures (). This suggests similar packing behavior for the target compound .
Research Implications
- Drug Design : The target compound’s trifluoromethyl and chlorophenyl groups make it a candidate for optimizing kinase inhibitors or GPCR ligands. Analog 5’s sulfonyl group could be explored for solubility enhancement in lead optimization .
- Material Science : The sulfanyl bridge and aromatic cores may enable applications in organic semiconductors, leveraging π-π interactions observed in crystallographic studies .
Data Tables
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 425.82 | 389.84 | 409.37 |
| LogP (Predicted) | 3.8 | 2.9 | 3.2 |
| Hydrogen Bond Acceptors | 5 | 5 | 6 |
| Rotatable Bonds | 5 | 4 | 5 |
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H18ClN3OS
- Molecular Weight : 371.8837 g/mol
- CAS Number : 6243-19-2
- Density : 1.27 g/cm³
- Refractive Index : 1.64
The compound features an imidazole ring, a crucial structural motif linked to various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated the efficacy of similar compounds against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The presence of the trifluoromethyl group may enhance lipophilicity, improving membrane penetration and antimicrobial effectiveness.
Anticancer Activity
In vitro studies have demonstrated that compounds with imidazole scaffolds can induce apoptosis in cancer cells. For instance, a related compound was shown to inhibit cell proliferation in breast cancer cell lines by disrupting cell cycle progression. The mechanism is believed to involve the modulation of signaling pathways related to apoptosis and cell survival.
Case Studies
-
Study on Anticancer Effects :
- A recent study investigated the impact of imidazole-based compounds on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
-
Antimicrobial Efficacy :
- Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : It might also act as a modulator for certain receptors, influencing cellular responses.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
